2,3,3',4,4',5,5'-Heptabromobiphenyl

Beschreibung

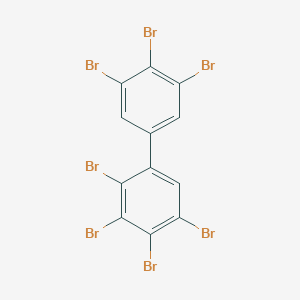

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWDAVSERCQYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237253 | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,4',5,5'-heptabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88700-06-5 | |

| Record name | 2,3,3',4,4',5,5'-Heptabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088700065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,4',5,5'-heptabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,5'-HEPTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8LB2K89B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,3,3',4,4',5,5'-Heptabromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3',4,4',5,5'-Heptabromobiphenyl, a specific congener of the polybrominated biphenyl (PBB) class of compounds. PBBs are synthetic organic compounds that were historically used as flame retardants in various consumer and industrial products.[1] Due to their environmental persistence and toxicological concerns, their use has been largely restricted.[1] This document consolidates key information regarding the chemical and physical properties, toxicological data, and analytical methodologies for this compound, also known as PBB-189.

Chemical Identification and Properties

This compound is a member of the polybrominated biphenyl family, which comprises 209 different congeners based on the number and position of bromine atoms on the biphenyl structure.[1]

Table 1: Chemical Identification and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | PBB-189, 1,2,3,4-tetrabromo-5-(3,4,5-tribromophenyl)benzene | [1][2] |

| CAS Number | 88700-06-5 | [1][3][4] |

| Molecular Formula | C₁₂H₃Br₇ | [1][2][5] |

| Molecular Weight | 706.48 g/mol | [2][5] |

| Appearance | White Solid | [5] |

| Purity | >99.6% | [5] |

| Storage | Room Temperature | [5] |

Toxicological Profile

The toxicity of PBBs varies depending on the specific congener.[1] While extensive data exists for commercial PBB mixtures like FireMaster®, information specific to individual congeners such as this compound is more limited. However, general toxicological characteristics of PBBs can be inferred.

Exposure to PBBs has been associated with a range of adverse health effects, including weight loss, skin disorders, and impacts on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland.[1] The primary routes of exposure are oral, inhalation, and dermal.[1]

Table 2: Summary of PBB Toxicological Data

| Endpoint | Observation | Reference |

| General Toxicity | "Wasting syndrome" at lethal doses, characterized by significant body weight loss. | [6] |

| Hepatotoxicity | Liver enlargement, swelling and vacuolation of hepatocytes, proliferation of the smooth endoplasmic reticulum. | [6] |

| Immunotoxicity | Atrophy of the thymus in various animal models. | [6] |

| Carcinogenicity (PBB mixtures) | Classified as Group 2A (probably carcinogenic to humans) by IARC. Liver tumors observed in rodents. | [7][8] |

| Human Health Effects | Nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness. | [1] |

Mechanism of Action

The toxic effects of many halogenated aromatic hydrocarbons, including some PBB congeners, are mediated through the aryl hydrocarbon receptor (AhR). Planar PBBs are more likely to exhibit dioxin-like toxicity via AhR activation.[8] The specific interaction of this compound with this and other cellular signaling pathways requires further investigation.

Experimental Protocols

Detailed experimental protocols for the analysis of PBBs are crucial for accurate quantification and toxicological assessment. Below are generalized methodologies commonly employed.

Sample Preparation and Extraction

A common procedure for extracting PBBs from environmental or biological matrices involves solid-phase extraction (SPE).

Workflow for PBB Extraction from Water Samples:

References

- 1. This compound | C12H3Br7 | CID 181950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. esslabshop.com [esslabshop.com]

- 5. achemtek.com [achemtek.com]

- 6. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

- 8. cot.food.gov.uk [cot.food.gov.uk]

An In-depth Technical Guide on the Chemical Properties of 2,3,3',4,4',5,5'-Heptabromobiphenyl (PBB 189)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3',4,4',5,5'-Heptabromobiphenyl, also known as PBB 189, is a specific congener of the polybrominated biphenyls (PBBs) class of compounds. PBBs are a group of synthetic halogenated organic compounds that were historically used as flame retardants in a variety of consumer and industrial products. Due to their persistence in the environment and potential for bioaccumulation and toxicity, understanding the chemical and biological properties of individual PBB congeners is of significant scientific interest. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological interactions.

Core Chemical Properties

This compound is a solid, highly brominated organic compound. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 88700-06-5 | [1][2] |

| Molecular Formula | C₁₂H₃Br₇ | [3][4] |

| Molecular Weight | 706.48 g/mol | [3] |

| Melting Point | 219 °C | [3] |

| Boiling Point (Predicted) | 511.9 ± 45.0 °C | [3] |

| Density (Predicted) | 2.636 ± 0.06 g/cm³ | [3] |

| Log Kow (Octanol-Water Partition Coefficient) (Estimated) | 8.4 | [3] |

| Vapor Pressure | No experimental data available | |

| Water Solubility | No experimental data available |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key chemical properties of organic compounds like this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a melting point apparatus.

-

Heating: The heating bath is heated slowly and steadily, with the rate of temperature increase controlled to approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (for high-boiling-point compounds)

Due to the high predicted boiling point of this compound, specialized techniques are required for its experimental determination to avoid decomposition.

Methodology: Ebulliometry (Dynamic Method - OECD Guideline 104)

-

Principle: The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the applied external pressure.

-

Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a temperature-measuring device. The apparatus is designed to ensure that the thermometer measures the temperature of the boiling liquid in equilibrium with its vapor.

-

Procedure:

-

The substance is placed in the boiling flask.

-

The pressure in the apparatus is controlled using a vacuum system.

-

The liquid is heated to its boiling point under the controlled pressure.

-

The temperature and pressure are recorded once a stable equilibrium is reached.

-

This process is repeated at several different pressures.

-

-

Data Analysis: The vapor pressure-temperature data can be used to estimate the normal boiling point (at atmospheric pressure) by extrapolation using the Clausius-Clapeyron equation.[5][6][7][8][9]

Vapor Pressure Determination

For substances with low volatility, such as PBB 189, specific methods are required to measure their low vapor pressures.

Methodology: Gas Saturation Method (OECD Guideline 104)

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is then determined.

-

Apparatus: The setup includes a gas flow control system, a saturation chamber containing the test substance maintained at a constant temperature, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A known mass of the substance is placed in the saturation chamber.

-

A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the chamber for a specific duration.

-

The vaporized substance is collected in a trap (e.g., a cold trap or a sorbent tube).

-

The amount of substance in the trap is quantified using a suitable analytical method (e.g., gas chromatography).

-

-

Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of the gas passed through, and the temperature of the saturation chamber.[5][6][7][8][9]

Water Solubility Determination

Given the highly hydrophobic nature of this compound, its water solubility is expected to be extremely low.

Methodology: Column Elution Method (OECD Guideline 105)

This method is suitable for substances with solubilities below 10⁻² g/L.[5][10][11][12][13][14][15]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant flow rate. The concentration of the substance in the eluate is measured until a plateau is reached, which corresponds to the water solubility.

-

Apparatus: The setup includes a thermostatted column, a pump for delivering water at a constant flow rate, and a fraction collector.

-

Procedure:

-

The test substance is coated onto an inert support material.

-

The coated support is packed into a column.

-

Water is pumped through the column at a low flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the test substance in each fraction is determined using a sensitive analytical method (e.g., GC-MS).

-

-

Data Analysis: The solubility is determined from the plateau concentration in the eluate.

Octanol-Water Partition Coefficient (Log Kow) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity. Due to the high estimated Log Kow of PBB 189, the HPLC method is generally more suitable than the traditional shake-flask method.

Methodology: HPLC Method (OECD Guideline 117)

-

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Log Kow. The substance is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Apparatus: A standard high-performance liquid chromatograph (HPLC) system equipped with a reverse-phase column and a suitable detector (e.g., UV detector) is used.

-

Procedure:

-

Calibration: A series of reference compounds with known Log Kow values are injected onto the HPLC column, and their retention times are measured. A calibration curve of log (retention time) versus Log Kow is constructed.

-

Sample Analysis: The test substance is dissolved in a suitable solvent and injected onto the same HPLC column under the same conditions as the reference compounds. Its retention time is measured.

-

-

Calculation: The Log Kow of the test substance is determined by interpolating its retention time on the calibration curve.[10][16][17][18][19][20]

Biological Interactions and Signaling Pathways

Polybrominated biphenyls are known to interact with biological systems, primarily through their ability to activate the Aryl Hydrocarbon Receptor (AhR) and undergo metabolism by cytochrome P450 enzymes.

Metabolism of Polybrominated Biphenyls

The metabolism of PBBs is generally slow and depends on the degree and position of bromine substitution. Highly brominated congeners, such as this compound, are more resistant to metabolic degradation. The primary route of metabolism involves hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.[4]

Caption: Generalized metabolic pathway of PBBs.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

PBBs are structurally similar to other halogenated aromatic hydrocarbons that are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of the AhR signaling pathway can lead to a range of toxicological effects.[4]

Caption: Generalized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties of this compound. While some key experimental data, such as vapor pressure and water solubility, are lacking, this document outlines the standardized methodologies for their determination. The provided diagrams illustrate the likely metabolic and signaling pathways involved in the biological activity of this compound, based on current knowledge of the broader class of polybrominated biphenyls. Further research is needed to fully characterize the specific properties and biological interactions of this particular congener.

References

- 1. esslabshop.com [esslabshop.com]

- 2. accustandard.com [accustandard.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C12H3Br7 | CID 181950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eurolab.net [eurolab.net]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 18. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

An In-depth Technical Guide on the Synthesis of 2,3,3',4,4',5,5'-Heptabromobiphenyl (PBB-189)

Disclaimer: 2,3,3',4,4',5,5'-Heptabromobiphenyl is a polybrominated biphenyl (PBB) and should be handled with extreme caution by trained professionals in a controlled laboratory setting. PBBs are persistent organic pollutants and have known toxicological effects. All synthesis, handling, and disposal must be conducted in accordance with institutional and regulatory safety protocols. The following guide is intended for research and informational purposes only.

Introduction

This compound, also known as PBB-189, is one of 209 possible congeners of polybrominated biphenyls.[1] Due to their chemical stability and fire-retardant properties, PBBs were historically used in various industrial applications. However, their production has been largely phased out due to their environmental persistence and adverse health effects.[2] The synthesis of individual PBB congeners, such as PBB-189, is now primarily undertaken for the preparation of analytical standards and for toxicological research.[3]

This technical guide provides a comprehensive overview of the plausible synthetic routes for this compound, focusing on established methodologies for the creation of unsymmetrical polyhalogenated biphenyls.

Synthetic Strategies

The synthesis of an unsymmetrical biphenyl, where the two phenyl rings have different substitution patterns, requires a cross-coupling reaction. For polyhalogenated biphenyls, several methods have been historically employed, including:

-

Ullmann Coupling: This classic reaction involves the copper-mediated coupling of two aryl halides. While effective for symmetrical biphenyls, unsymmetrical coupling can lead to a mixture of products.[4]

-

Palladium-Catalyzed Cross-Coupling: Modern methods like the Suzuki and Stille reactions offer greater control and selectivity in the formation of unsymmetrical biaryls.[5][6]

-

Diazo Coupling (Cadogan-Gomberg-Bachmann type reaction): This method involves the reaction of a diazotized aniline with an aromatic substrate. It has been successfully used for the synthesis of specific PBB congeners for research purposes.[2]

Given the substitution pattern of this compound, a diazo coupling reaction represents a logical and documented approach for its laboratory-scale synthesis.[2]

Proposed Synthesis of this compound via Diazo Coupling

This section outlines a representative experimental protocol for the synthesis of PBB-189. The proposed pathway involves the coupling of a tetrabrominated aniline with a tribrominated benzene derivative.

Reaction Scheme:

The synthesis can be envisioned in two main stages:

-

Diazotization of the precursor amine.

-

Coupling of the resulting diazonium salt with the aromatic substrate.

Precursor Selection:

To achieve the 2,3,3',4,4',5,5' substitution pattern, a plausible set of precursors would be:

-

Amine: 2,3,4,5-Tetrabromoaniline

-

Substrate: 1,2,3-Tribromobenzene

The following protocol is a representative example based on general procedures for diazo coupling reactions for PBB synthesis.[2] Exact quantities and conditions would require optimization.

Part 1: Diazotization of 2,3,4,5-Tetrabromoaniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2,3,4,5-tetrabromoaniline in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.

-

Diazotizing Agent: Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise to the cooled suspension, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete to ensure full formation of the diazonium salt.

Part 2: Coupling Reaction

-

Substrate Preparation: In a separate, larger reaction vessel, dissolve 1,2,3-tribromobenzene in a suitable solvent. An excess of the substrate is often used to favor the cross-coupling reaction.

-

Coupling: Slowly add the cold diazonium salt solution from Part 1 to the solution of 1,2,3-tribromobenzene with vigorous stirring.

-

Neutralization: After the addition is complete, allow the reaction to proceed for several hours at room temperature. Then, slowly neutralize the mixture with a base, such as sodium hydroxide solution, while cooling to control the exothermic reaction.

-

Work-up: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration and wash thoroughly with water to remove inorganic salts.

Part 3: Purification

-

Extraction: Dissolve the crude product in a suitable organic solvent, such as toluene or dichloromethane, and wash the organic phase with water.

-

Chromatography: The primary method for isolating the desired PBB congener from side products (such as symmetrical biphenyls and other isomers) is column chromatography on silica gel or alumina. A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically used.

-

Crystallization: Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: The final product should be characterized by gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes typical, albeit illustrative, quantitative data for the synthesis of an unsymmetrical PBB via diazo coupling. Actual yields for PBB-189 would need to be determined experimentally.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2,3,4,5-Tetrabromoaniline | 1.0 eq | Starting amine |

| Sodium Nitrite | 1.1 - 1.5 eq | Diazotizing agent |

| 1,2,3-Tribromobenzene | 5 - 10 eq | Substrate, used in excess to promote cross-coupling |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical to maintain stability of the diazonium salt |

| Coupling Temperature | Room Temperature | |

| Reaction Time | 4 - 24 hours | Varies depending on specific reactants and conditions |

| Yield | ||

| Crude Yield | 30 - 60% | Highly variable |

| Purified Yield | 5 - 20% | Yield after chromatographic purification is often low due to isomers |

| Purity | ||

| Purity after Chromatography | >98% | As determined by GC-MS |

Mandatory Visualizations

References

- 1. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Synthesis and Identification of Highly Toxic Polybrominated Biphenyls in the Fire Retardant FireMaster BP-6. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

Unraveling the Environmental Trail of a Persistent Pollutant: 2,3,3',4,4',5,5'-Heptabromobiphenyl

A deep dive into the primary sources, environmental concentrations, and analytical methodologies for a significant polybrominated biphenyl congener, providing critical insights for researchers and environmental scientists.

Introduction

Polybrominated biphenyls (PBBs) are a class of synthetic brominated flame retardants that have garnered significant environmental and health concerns due to their persistence, bioaccumulation, and toxicological effects. Among the 209 possible PBB congeners, 2,3,3',4,4',5,5'-Heptabromobiphenyl, while not the most prevalent, is a component of commercial PBB mixtures and its presence in the environment is a marker of contamination from specific industrial sources. This technical guide provides an in-depth analysis of the environmental sources of this heptabromobiphenyl congener, with a focus on quantitative data, experimental protocols for its detection, and a visualization of its environmental journey. It is important to note that much of the historical environmental contamination literature focuses on the commercial mixture "FireMaster FF-1" and its primary components. Within this mixture, the most abundant heptabromobiphenyl congener is 2,2',3,4,4',5,5'-heptabromobiphenyl (PBB-180) , and therefore, this guide will primarily address this specific isomer as the representative heptabromobiphenyl from environmental contamination events.

Primary Environmental Source: The Michigan Contamination Incident

The principal source of 2,2',3,4,4',5,5'-heptabromobiphenyl and other PBBs in the environment can be traced back to a major industrial accident in Michigan in 1973. The Michigan Chemical Corporation (later Velsicol Chemical Corporation) in St. Louis, Michigan, accidentally shipped a flame retardant product, FireMaster BP-6 (a powdered form of which was FireMaster FF-1), instead of a magnesium oxide-based cattle feed supplement.[1][2][3] This incident led to the widespread contamination of the agricultural food chain, affecting cattle, poultry, and other livestock, and subsequently, the human population of Michigan.[1][2][3]

The FireMaster commercial mixtures were the primary products manufactured at this facility and are the main origin of the specific PBB congeners found in the surrounding environment. Analysis of FireMaster FF-1 has shown that it is a complex mixture of various PBB congeners, with 2,2',3,4,4',5,5'-heptabromobiphenyl (PBB-180) being a significant constituent.[4]

Environmental Fate and Distribution

Once released into the environment, 2,2',3,4,4',5,5'-heptabromobiphenyl, like other PBBs, exhibits a high degree of persistence. These compounds are resistant to biodegradation and have a tendency to adsorb strongly to soil and sediment particles due to their low water solubility and high lipophilicity.[2] This leads to their long-term presence in contaminated areas. Over time, these compounds can be transported through various environmental compartments, including air, water, and biota, leading to widespread, low-level contamination.

The logical flow of the environmental release and fate of 2,2',3,4,4',5,5'-heptabromobiphenyl is depicted in the following diagram:

Quantitative Data on Environmental Concentrations

Gathering precise quantitative data for a single PBB congener from historical contamination events is challenging. However, several studies have provided valuable information on the levels of total PBBs and, in some cases, specific congeners in various environmental matrices in and around the contaminated sites in Michigan.

Table 1: Concentration of Polybrominated Biphenyls (PBBs) in Environmental Matrices

| Environmental Matrix | Location | Analyte | Concentration | Units | Reference(s) |

| Soil | Near Velsicol Plant, St. Louis, MI | Total PBBs | High levels | - | [3] |

| Sediment | Pine River, MI | Total PBBs | up to 270 | µg/g | [5] |

| Tree Bark | Within 10 km of Velsicol Plant, St. Louis, MI | Total PBBs | 43 | ng/g lipid weight | [6] |

| Fish | Pine River, MI | Total PBBs | up to 0.87 | mg/kg wet weight | [5] |

Note: Data for the specific congener this compound or 2,2',3,4,4',5,5'-heptabromobiphenyl is limited in publicly available literature. The data presented for "Total PBBs" indicates the presence of the mixture from the original contamination.

Experimental Protocols for Analysis

The accurate detection and quantification of this compound in environmental samples require sophisticated analytical techniques. The general workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Sample Collection and Preparation

-

Soil and Sediment: Samples are typically collected using core samplers or grabs. They are then air-dried, homogenized, and sieved to remove large debris.

-

Water: Water samples are collected in amber glass bottles and may be filtered to separate dissolved and particulate fractions.

-

Biota: Tissue samples from fish, wildlife, or plants are collected, homogenized, and often freeze-dried before extraction.

Extraction

The goal of extraction is to isolate the PBBs from the sample matrix. Common methods include:

-

Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent (e.g., hexane, dichloromethane) for several hours.

-

Accelerated Solvent Extraction (ASE): A more modern and efficient technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While primarily developed for pesticide analysis, this method, involving salting-out extraction with acetonitrile followed by dispersive solid-phase extraction (dSPE) cleanup, has been adapted for other persistent organic pollutants.

Cleanup (Purification)

Crude extracts from environmental samples contain numerous co-extracted substances that can interfere with the analysis. Therefore, a cleanup step is crucial.

-

Gel Permeation Chromatography (GPC): Separates analytes based on their molecular size, effectively removing large molecules like lipids.

-

Silica Gel/Florisil Column Chromatography: These adsorbents are used to separate PBBs from other less polar or more polar interfering compounds. Often, the silica gel is impregnated with sulfuric acid to remove lipids and other organic matter.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of PBBs. A gas chromatograph separates the different PBB congeners, which are then detected and quantified by a mass spectrometer. The use of high-resolution capillary columns is essential for separating the complex mixture of congeners. Electron capture negative ionization (ECNI) is often used for enhanced sensitivity for highly brominated compounds.

The following diagram illustrates a typical experimental workflow for the analysis of PBBs in soil:

Conclusion

The primary environmental source of this compound, and more specifically its prevalent isomer 2,2',3,4,4',5,5'-heptabromobiphenyl (PBB-180), is unequivocally linked to the industrial activities and the subsequent contamination incident involving the Michigan Chemical Corporation. The persistence of these compounds has led to their long-term presence in the soil, sediment, and biota of the affected region. While specific quantitative data for this individual heptabromobiphenyl congener remains scarce in the public domain, the analysis of total PBBs confirms the extent of the contamination. The detailed experimental protocols outlined in this guide, centered around advanced extraction and chromatographic techniques, are essential for the continued monitoring and remediation efforts of these persistent organic pollutants. Further research focusing on congener-specific analysis in various environmental compartments is crucial for a more comprehensive understanding of the environmental fate and risks associated with these legacy contaminants.

References

- 1. michigan.gov [michigan.gov]

- 2. Elimination of PBB-153; Findings from a cohort of Michigan adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. epa.gov [epa.gov]

- 5. pbbregistry.emory.edu [pbbregistry.emory.edu]

- 6. Measurement of polychlorinated biphenyls in fish tissue by gas chromatography with electron capture detection and enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile of heptabromobiphenyls

An In-depth Technical Guide on the Toxicological Profile of Heptabromobiphenyls

This guide offers a detailed examination of the toxicological properties of heptabromobiphenyls, intended for researchers, scientists, and professionals in drug development. It covers the absorption, distribution, metabolism, and excretion (ADME), mechanisms of action, and diverse health impacts of these compounds.

Heptabromobiphenyls are a class of polybrominated biphenyls (PBBs) that are persistent in the environment and bioaccumulate in fatty tissues.[1] Their toxicokinetics are defined by their lipophilicity, leading to efficient absorption and slow excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)

PBBs, including heptabromobiphenyls, are absorbed into the body through ingestion, inhalation, and skin contact.[1][2] Once absorbed, their fat-soluble nature causes them to accumulate in lipid-rich tissues like adipose tissue, the liver, skin, and breast milk.[2] Metabolism of these compounds is very slow and depends on the specific congener. Excretion is primarily through feces, with the half-life in the human body estimated to be several years.[3]

Table 1: Summary of ADME Profile for Heptabromobiphenyls

| Parameter | Description | Species |

| Absorption | Readily absorbed via oral, inhalation, and dermal routes.[2] | Humans, Rats |

| Distribution | Accumulates in lipid-rich tissues such as adipose tissue, liver, and skin.[2] Crosses the placenta and is found in breast milk.[2] | Humans, Rats |

| Metabolism | Metabolism is limited and occurs via the microsomal monooxygenase system. The rate depends on the specific bromine substitution pattern. | Rats |

| Excretion | Highly brominated congeners are excreted unchanged in the feces. Lower brominated congeners can be transformed into hydroxylated derivatives and eliminated in urine. | Rats |

Experimental Protocol: Analysis of Heptabromobiphenyls in Biological Samples

The standard method for detecting and quantifying heptabromobiphenyls in biological matrices like plasma or tissue involves extraction followed by gas chromatography/mass spectrometry (GC/MS).

References

A Technical Guide to the Historical Use of Polybrominated Biphenyls (PBBs) as Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of polybrominated biphenyls (PBBs) as flame retardants, their chemical properties, production, analytical methodologies for their detection, and their toxicological impact. This document is intended to serve as a detailed resource for professionals in research, science, and drug development.

Introduction to Polybrominated Biphenyls (PBBs)

Polybrominated biphenyls (PBBs) are a class of halogenated hydrocarbons that were commercially produced and used as flame retardants from 1970 until their production ceased in the United States in 1976.[1] These compounds were valued for their chemical stability and effectiveness in reducing the flammability of various polymers. PBBs were incorporated as additive flame retardants, meaning they were physically mixed with the polymer rather than chemically bonded, which facilitated their potential to leach into the environment.[1]

The general chemical structure of PBBs consists of a biphenyl molecule where hydrogen atoms are replaced by one to ten bromine atoms, resulting in 209 possible congeners.[2] However, commercial PBB mixtures contained a much smaller subset of these congeners.[2] The primary applications for PBBs were in acrylonitrile-butadiene-styrene (ABS) plastics used for housings of electronic equipment, as well as in coatings, lacquers, and polyurethane foams.[3]

A significant event in the history of PBBs was the 1973 contamination incident in Michigan, where a PBB-based flame retardant was accidentally mixed with livestock feed.[4][5] This led to widespread exposure of the human population and has been the subject of long-term health studies.[4][5][6]

Production and Commercial Use of PBBs

The commercial production of PBBs in the United States was relatively short-lived, spanning from 1970 to 1976.[1] During this period, approximately 13.3 million pounds of PBBs were produced, with the majority being hexabromobiphenyl.[1]

Major Commercial PBB Mixtures

The main commercial PBB products were:

-

Hexabromobiphenyl: Marketed under trade names such as FireMaster® BP-6 and FireMaster® FF-1.[1][7] These were the most widely produced PBB mixtures.

-

Octabromobiphenyl: A commercial mixture that, despite its name, often contained a significant proportion of nonabromobiphenyl congeners.[7]

-

Decabromobiphenyl: The most heavily brominated commercial PBB mixture.[7]

Quantitative Production Data

The following table summarizes the production and congener composition of major commercial PBB mixtures.

| Commercial Mixture | Production Volume (US, 1970-1976) | Major Congeners and Composition |

| Hexabromobiphenyl (FireMaster® BP-6 & FF-1) | ~11.8 million pounds | 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153): 53.9-68.0% 2,2',3,4,4',5,5'-Heptabromobiphenyl (BB-180): 7.0-27.3% Pentabromobiphenyls: 1-11% Tetrabromobiphenyls: 0-5%[1][7] |

| Octabromobiphenyl | Part of the ~1.5 million pounds of octa- and decabromobiphenyl | Contained a large proportion (47.4–60.0%) of nonabromobiphenyl congeners.[7] |

| Decabromobiphenyl | Part of the ~1.5 million pounds of octa- and decabromobiphenyl | Predominantly (96.8%) decabromobiphenyl.[7] |

Environmental Contamination Levels

PBBs have been detected in various environmental matrices, particularly around former manufacturing sites.

| Sample Matrix | Location | Concentration Range |

| Soil | Bagging and loading areas of Michigan Chemical Corp. | 2,500 - 3,500 mg/kg[8] |

| Soil | Near Hexcel Chemical Corp. and White Chemical Co., NJ | 0.04 - 4.6 mg/kg and 1.14 - 4.25 mg/kg, respectively[8] |

| Surface Soil | Dairy farms in Michigan with contaminated manure | 35 - 1,260 µg/kg[8] |

| Groundwater | Landfill in St. Louis, Michigan | 0.1 - 0.2 ppb[8] |

| Human Serum | Michigan dairy farmers (1970s) | Median of 3.9 ppb[9] |

| Human Serum | Chemical workers (1970s) | Median of 9.3 - 20 ppb[9] |

| Human Breast Milk | Michigan residents (1976) | >96% of samples from the Lower Peninsula had detectable levels.[9] |

Experimental Protocols for PBB Analysis

The analysis of PBBs in various matrices typically involves solvent extraction, cleanup to remove interfering substances, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Extraction and Cleanup of Sediment Samples

This protocol is a representative method for the extraction and cleanup of PBBs from sediment samples.

-

Sample Preparation: Freeze-dry the sediment samples for 72 hours, then grind them to pass through a 0.5 mm sieve and homogenize.[10]

-

Extraction:

-

Weigh approximately 1 gram of the dried, homogenized sediment into a centrifuge tube.

-

Add a surrogate internal standard solution.

-

Add 5 mL of a 1:1 (v/v) mixture of acetone and n-hexane.

-

Vortex the sample for 1 minute, followed by ultrasonic extraction for 15 minutes.

-

Centrifuge the sample at 2,000 rpm for 10 minutes.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts.[10]

-

-

Cleanup:

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following are typical parameters for the analysis of PBBs by GC-MS.

-

Gas Chromatograph (GC):

-

Column: A low-polarity capillary column, such as a DB-5MS or equivalent (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness), is suitable for separating PBB congeners.[13]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is commonly used for trace analysis.

-

Temperature Program: A temperature program with a rapid ramp rate (e.g., 40°C/min) can be used to elute the highly brominated congeners in a reasonable time. A typical program might start at a low temperature (e.g., 150°C), ramp to a high final temperature (e.g., 300°C), and hold for a few minutes.[13]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) ionization is commonly used. For enhanced sensitivity for higher brominated congeners, Electron Capture Negative Ionization (NCI) can be employed.[14]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring for the characteristic ions of PBBs. For even greater selectivity, tandem mass spectrometry (MS-MS) in the Selected Reaction Monitoring (SRM) mode can be utilized.[5][14]

-

Quantification: Isotope dilution using 13C-labeled PBB standards is the preferred method for accurate quantification.

-

Signaling Pathways and Toxicological Mechanisms

The toxicity of PBBs is complex and can be mediated through multiple signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A primary mechanism of toxicity for many PBB congeners is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[15]

Estrogen Receptor Signaling Disruption

Some PBBs and their metabolites can act as endocrine disruptors by interfering with estrogen receptor (ER) signaling. This can occur through direct binding to ERs or by modulating ER expression.

Experimental Workflow for a PBB Carcinogenicity Bioassay

The following diagram illustrates a typical experimental workflow for a rodent carcinogenicity bioassay to assess the long-term health effects of PBBs, based on protocols from the National Toxicology Program.[16][17][18]

Conclusion

The historical use of PBBs as flame retardants was short but has had a lasting environmental and public health impact. Their persistence in the environment and potential for bioaccumulation necessitate a thorough understanding of their analysis and toxicological effects. This guide has provided a detailed overview of the key aspects of PBBs, from their commercial production to their molecular mechanisms of action, to serve as a valuable resource for the scientific community. The methodologies and data presented herein are crucial for ongoing research into the long-term effects of these compounds and for the development of strategies to mitigate their impact.

References

- 1. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Optimized Benchtop GC-MS Parameters for the Measurement of Polybrominated Diphenyl Ethers: Selective, Sensitive, Congener-specific Analysis for these Persistent Organic Pollutants in Environmental Samples | Food Safety and Environmental Stewardship Program | Oregon State University [fses.oregonstate.edu]

- 4. Synthesis and Identification of Highly Toxic Polybrominated Biphenyls in the Fire Retardant FireMaster BP-6. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalgeochemicalbaselines.eu [globalgeochemicalbaselines.eu]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 10. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. agilent.com [agilent.com]

- 14. osti.gov [osti.gov]

- 15. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Rodent carcinogenicity bioassay: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Bioaccumulation of 2,3,3',4,4',5,5'-Heptabromobiphenyl in Wildlife: A Technical Guide

Disclaimer: Data specifically for 2,3,3',4,4',5,5'-Heptabromobiphenyl (PBB-189) is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on other polybrominated biphenyls (PBBs), particularly the prevalent congener 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), and other persistent organic pollutants (POPs) with similar physicochemical properties, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). Extrapolations and inferences made from these related compounds are clearly noted.

Introduction

Polybrominated biphenyls (PBBs) are a class of brominated flame retardants that were commercially produced as mixtures, with the most common being FireMaster®. These compounds are characterized by their chemical stability, resistance to degradation, and lipophilicity, which contribute to their persistence in the environment and their propensity to bioaccumulate in living organisms. This compound (PBB-189) is one of the 209 possible PBB congeners. Due to their lipophilic nature, PBBs tend to accumulate in the fatty tissues of organisms and biomagnify up the food chain, posing a significant threat to wildlife, particularly top predators.

This technical guide provides an in-depth overview of the bioaccumulation of PBB-189 in wildlife, drawing upon available data for related compounds. It is intended for researchers, scientists, and drug development professionals interested in the environmental fate and toxicological implications of this persistent organic pollutant.

Quantitative Data on PBB Bioaccumulation in Wildlife

Direct quantitative data for PBB-189 in wildlife is scarce. The following tables summarize representative data for other PBB congeners, primarily PBB-153, and total PBBs in various wildlife species to provide an indication of the potential for PBB-189 bioaccumulation. Concentrations are typically reported in nanograms per gram (ng/g) on a lipid weight basis, which normalizes for the varying fat content between individuals and tissues.

Table 1: PBB Concentrations in Aquatic Wildlife (Lipid Weight)

| Species | Location | Tissue | PBB Congener(s) | Concentration Range (ng/g lw) | Reference |

| Lake Trout (Salvelinus namaycush) | Great Lakes, USA | Whole body | PBB-153 | 189 - 2,083 | Luross et al. (2002)[1] |

| Seal (Phocidae) | Spitsbergen, Norway | Blubber | PBB-153 (mean) | 0.8 | Krüger (1988)[1] |

| Killer Whale (Orcinus orca) | West Antarctica | Blubber | Total PCBs (for comparison) | 250 - 1,600 | Noel et al. (2021)[2] |

| Weddell Seal (Leptonychotes weddellii) | West Antarctica | Blubber | Total PCBs (for comparison) | 36 - 73 | Noel et al. (2021)[2] |

| Crabeater Seal (Lobodon carcinophaga) | West Antarctica | Blubber | Total PCBs (for comparison) | 52 - 162 | Noel et al. (2021)[2] |

Table 2: PBB Concentrations in Terrestrial and Avian Wildlife (Lipid Weight)

| Species | Location | Tissue | PBB Congener(s) | Concentration Range (ng/g lw) | Reference |

| Human (for context) | Michigan, USA | Perirenal Fat (mean) | Total PBBs | 475 | Miceli et al. (1985)[3] |

| Human (for context) | Michigan, USA | Adrenal Gland (mean) | Total PBBs | ~238 | Miceli et al. (1985)[3] |

Experimental Protocols

The analysis of PBBs in wildlife tissues is a multi-step process that involves sample collection, extraction, cleanup, and instrumental analysis. The following sections detail a generalized methodology based on established protocols for PBBs and other POPs.

Sample Collection and Preparation

-

Tissue Collection: Samples of interest, typically those with high lipid content such as blubber, adipose tissue, liver, and eggs, are collected from wildlife.

-

Homogenization: The collected tissue is homogenized to ensure a uniform sample.

-

Moisture Determination: A subsample is dried to determine the moisture content, allowing for results to be reported on a dry weight basis if desired.

-

Spiking: Prior to extraction, the sample is often spiked with a known amount of a surrogate standard (e.g., a ¹³C-labeled PBB congener) to monitor the efficiency of the analytical procedure.

Extraction

The goal of extraction is to isolate the lipophilic PBBs from the solid tissue matrix.

-

Solvent Extraction: A common method is accelerated solvent extraction (ASE) or Soxhlet extraction using a nonpolar solvent or a mixture of solvents, such as hexane and dichloromethane.

-

Lipid Determination: The total lipid content of the extract is determined gravimetrically.

Cleanup

The crude extract contains lipids and other co-extracted substances that can interfere with the analysis. A cleanup step is therefore essential.

-

Gel Permeation Chromatography (GPC): GPC is frequently used to separate the large lipid molecules from the smaller PBB molecules.

-

Silica Gel Chromatography: Further cleanup can be achieved using a silica gel column to remove remaining polar interferences.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): The final analysis is typically performed using a high-resolution gas chromatograph coupled with a mass spectrometer (GC-MS).[4][5][6][7][8]

-

Separation: The different PBB congeners are separated based on their boiling points and interaction with the GC column.

-

Detection and Quantification: The mass spectrometer identifies and quantifies the PBBs based on their unique mass-to-charge ratio. Quantification is achieved by comparing the response of the native PBBs to that of the added internal standards.

Visualizations

Bioaccumulation in a Generalized Aquatic Food Web

The following diagram illustrates the process of bioaccumulation and biomagnification of PBBs in a simplified aquatic food web.

Experimental Workflow for PBB Analysis in Wildlife Tissues

This diagram outlines the key steps in the analytical procedure for determining PBB concentrations in biological samples.

Potential Toxicological Signaling Pathways

While specific signaling pathways for PBB-189 are not well-defined, PBBs and structurally similar PCBs are known to interfere with several cellular signaling pathways. Dioxin-like PBBs can bind to the aryl hydrocarbon receptor (AhR), leading to a cascade of downstream effects.

Conclusion

The bioaccumulation of this compound (PBB-189) in wildlife is a significant concern due to its persistence and potential for toxicity. While direct data for this specific congener are limited, the information available for other PBBs and related compounds strongly suggests that PBB-189 is likely to bioaccumulate and biomagnify in food webs. The methodologies for the analysis of PBBs in biological tissues are well-established and rely on robust extraction, cleanup, and instrumental techniques. Further research is needed to determine the specific concentrations of PBB-189 in various wildlife species and to fully elucidate its toxicological effects and the signaling pathways it may disrupt. This will be crucial for a comprehensive risk assessment of this persistent environmental contaminant.

References

- 1. pops.int [pops.int]

- 2. Frontiers | Bioaccumulation of PCBs, OCPs and PBDEs in Marine Mammals From West Antarctica [frontiersin.org]

- 3. Persistence of polybrominated biphenyls (PBB) in human post-mortem tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s4science.at [s4science.at]

- 5. Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the past two decades | Journal of Analytical Sciences and Applied Biotechnology [revues.imist.ma]

- 6. longdom.org [longdom.org]

- 7. gcms.cz [gcms.cz]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Degradation of Heptabromobiphenyls in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptabromobiphenyls, a subgroup of polybrominated biphenyls (PBBs), are persistent organic pollutants that pose significant environmental and health risks. Due to their chemical stability and hydrophobicity, they are resistant to degradation and tend to accumulate in soil and sediments. Understanding the degradation pathways of these compounds is crucial for developing effective remediation strategies. This technical guide provides a comprehensive overview of the current knowledge on the degradation of heptabromobiphenyls in soil, drawing upon research on PBBs and other structurally similar brominated flame retardants. While direct studies on heptabromobiphenyls are limited, this guide extrapolates from available data to present the most likely degradation mechanisms.

Abiotic Degradation Pathways

The primary abiotic degradation pathway for PBBs in soil is believed to be photochemical decomposition.[1][2] Sunlight can induce the reductive debromination of higher brominated biphenyls, leading to the formation of less brominated congeners.

A study of soil from a former PBB manufacturing site in Michigan, where the soil had been exposed to sunlight for several years, showed significant degradation of the PBB mixture. The principal degradation products identified were 2,3',4,4',5-pentabromobiphenyl and 2,2',4,4',5-pentabromobiphenyl, along with two unidentified tetrabromobiphenyls.[1][2] This suggests a stepwise removal of bromine atoms, likely starting from the more highly brominated congeners like heptabromobiphenyls.

It is important to note that photodegradation is limited to the soil surface where light can penetrate. PBBs that are incorporated deeper into the soil are less likely to undergo this process.

Biotic Degradation Pathways

Microbial activity plays a significant role in the degradation of PBBs in soil, particularly under anaerobic conditions. The primary mechanism of microbial degradation is reductive debromination, a process where microorganisms use the brominated compound as an electron acceptor, leading to the removal of bromine atoms.

Anaerobic Degradation

Under anaerobic conditions, microorganisms can sequentially remove bromine atoms from the biphenyl structure. Studies on PBBs and the structurally similar polychlorinated biphenyls (PCBs) have shown that meta- and para-substituted halogens are more readily removed than ortho-substituted ones.

While specific studies on heptabromobiphenyls are scarce, research on the commercial PBB mixture Firemaster BP-6, which contains hexabromobiphenyls as a major component, has demonstrated that anaerobic microorganisms from sediments can reductively debrominate the mixture. This process results in the formation of lower brominated congeners.

A key group of bacteria implicated in the reductive dehalogenation of halogenated organic compounds are from the phylum Chloroflexi, with Dehalococcoides species being well-studied examples in the context of PCB and polybrominated diphenyl ether (PBDE) degradation.[3] It is highly probable that similar microorganisms are involved in the anaerobic degradation of heptabromobiphenyls in soil.

The proposed anaerobic degradation pathway for a heptabromobiphenyl would likely involve the sequential removal of bromine atoms, leading to the formation of hexa-, penta-, tetra-, and lower brominated biphenyls.

Aerobic Degradation

The aerobic degradation of highly brominated biphenyls like heptabromobiphenyls is generally considered to be very slow or insignificant. However, the lower brominated congeners produced during anaerobic debromination can be susceptible to aerobic degradation.

Aerobic bacteria, such as Rhodococcus and Pseudomonas species, are known to degrade lower chlorinated PCBs through a cometabolic process.[3] This process involves the action of dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups onto the aromatic rings. This leads to ring cleavage and further degradation, ultimately potentially leading to mineralization (conversion to carbon dioxide and water).

Therefore, a sequential anaerobic-aerobic process is considered a promising strategy for the complete remediation of PBB-contaminated soils. The initial anaerobic stage facilitates the debromination of highly brominated congeners to less brominated ones, which are then more amenable to degradation under subsequent aerobic conditions.

Quantitative Data on Degradation

| Compound Class | Condition | Half-life (t½) | Reference |

| Polybrominated Biphenyls (PBBs) | Field Soil (Photodegradation) | Significant degradation observed over several years | [4] |

| Tetrabromobisphenol A (TBBPA) | Aerobic Soil | 65 days | [5] |

| Tetrabromobisphenol A (TBBPA) | Anaerobic Soil | 430 days | [5] |

| Decabromodiphenyl ether (BDE-209) | Aerobic Soil | No significant degradation observed | [5] |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Aerobic Soil | > TBBPA | [5] |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Anaerobic Soil | > TBBPA | [5] |

Note: This table presents data for compounds structurally related to heptabromobiphenyls to provide a general understanding of their potential persistence. The actual degradation rates of heptabromobiphenyls will depend on various factors including soil type, microbial community, temperature, and the specific congener.

Experimental Protocols

Detailed experimental protocols for studying the degradation of heptabromobiphenyls in soil are not explicitly published. However, based on studies of other PBBs and related compounds, a general methodology for a soil microcosm study can be outlined.

Soil Microcosm Setup

-

Soil Collection and Characterization: Collect soil from the site of interest. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Spiking: Spike the soil with a known concentration of the target heptabromobiphenyl congener dissolved in a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely.

-

Microcosm Assembly: Place a known amount of the spiked soil into sterile glass containers (e.g., serum bottles).

-

Incubation Conditions:

-

Anaerobic: Purge the microcosms with an inert gas (e.g., nitrogen or an argon-carbon dioxide mixture) to remove oxygen. Add a reducing agent if necessary. Incubate in the dark at a controlled temperature.

-

Aerobic: Ensure adequate oxygen supply by leaving the microcosms open to the air or by periodic aeration. Maintain soil moisture at an optimal level (e.g., 60% of water holding capacity). Incubate at a controlled temperature.

-

-

Sampling: At regular time intervals, sacrifice replicate microcosms for analysis.

-

Extraction: Extract the PBBs and their potential metabolites from the soil using an appropriate solvent system (e.g., hexane/acetone).

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.

Visualizations

Anaerobic Degradation Pathway of a Heptabromobiphenyl (Hypothetical)

Caption: Hypothetical anaerobic reductive debromination of a heptabromobiphenyl.

Aerobic Degradation of a Lower Brominated Biphenyl

Caption: Generalized aerobic degradation pathway for a lower brominated biphenyl.

Experimental Workflow for a Soil Microcosm Study

Caption: A typical experimental workflow for a soil microcosm degradation study.

Conclusion

The degradation of heptabromobiphenyls in soil is a slow process that is expected to proceed through a combination of abiotic and biotic pathways. Photodegradation can occur at the soil surface, leading to the formation of lower brominated congeners. In the subsurface, anaerobic microbial reductive debromination is the primary initial transformation step, also resulting in less brominated biphenyls. These lower brominated intermediates may then be susceptible to aerobic microbial degradation, potentially leading to complete mineralization. Further research is needed to elucidate the specific microorganisms and enzymes involved, to quantify the degradation rates of individual heptabromobiphenyl congeners, and to fully characterize the degradation pathways and the factors that influence them.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

- 3. Plant-Associated Bacterial Degradation of Toxic Organic Compounds in Soil [mdpi.com]

- 4. Evidence of degradation of polybrominated biphenyls in soil samples from Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of PBB Congener 189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and toxicological properties of the polybrominated biphenyl (PBB) congener 189. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its action.

Chemical and Physical Properties

PBB congener 189, scientifically known as 2,3,3',4,4',5,5'-heptabromobiphenyl, is a synthetic organobromine compound. Like other PBBs, it is characterized by its persistence in the environment and bioaccumulative potential.[1][2] PBBs are generally solids with low volatility, and this volatility decreases as the number of bromine atoms increases.[1] They are virtually insoluble in water but are soluble in fats and various organic solvents.[1][3]

Table 1: Physical and Chemical Properties of PBB Congener 189

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 88700-06-5 | [3] |

| Molecular Formula | C₁₂H₃Br₇ | [4] |

| Molecular Weight | 706.48 g/mol | [4] |

| Melting Point | 219 °C | N/A |

| Boiling Point (Predicted) | 511.9 ± 45.0 °C | N/A |

| Water Solubility | Predicted to be very low | [1][5] |

| Log Kow (Octanol-Water Partition Coefficient) | Predicted to be high | [6] |

Note: Experimental data for water solubility and Log Kow for PBB congener 189 are limited. The provided information is based on the general properties of PBBs and QSAR predictions.

Toxicological Profile

The toxicity of PBBs is congener-specific and often mediated through the aryl hydrocarbon (Ah) receptor, similar to dioxins.[7] PBBs are also recognized as endocrine-disrupting chemicals, capable of interfering with hormonal signaling pathways.

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific data exists for the toxicokinetics of PBB congener 189. However, based on studies of other PBBs, it is expected to be absorbed through oral, inhalation, and dermal routes.[8] Due to their lipophilic nature, PBBs, including congener 189, are likely to distribute to and accumulate in lipid-rich tissues such as adipose tissue, liver, and skin.[8]

Metabolism of PBBs is generally slow and dependent on the degree and position of bromine substitution. Congeners with fewer bromine atoms are more readily metabolized into hydroxylated derivatives, which can then be excreted.[9] Highly brominated congeners like PBB-189 are expected to be more resistant to metabolic degradation and are likely to be excreted unchanged, primarily in the feces.[9]

Toxicodynamics and Mechanism of Action

The primary mechanism of toxicity for many PBB congeners involves the activation of the Aryl Hydrocarbon (Ah) Receptor .[7] Binding of PBB-189 to the Ah receptor can lead to a cascade of downstream events, including the induction of cytochrome P450 enzymes and disruption of cellular signaling pathways.

Figure 1: Aryl Hydrocarbon Receptor Signaling Pathway Activation by PBB Congener 189.

PBB congener 189 is also implicated as an endocrine disruptor , with the potential to interfere with both estrogen and thyroid hormone signaling pathways .[3][10] This disruption can occur through various mechanisms, including binding to hormone receptors, altering hormone metabolism, and affecting the expression of hormone-responsive genes.

Figure 2: Potential Endocrine Disrupting Mechanisms of PBB Congener 189.

Experimental Protocols

Detailed experimental protocols for PBB congener 189 are often embedded within broader studies on PBBs or other persistent organic pollutants. Below are generalized workflows for key experimental procedures.

Analysis in Biological Samples

The quantification of PBB congener 189 in biological matrices typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).

Figure 3: General Workflow for the Analysis of PBB Congener 189 in Biological Samples.

A detailed protocol for the analysis of PBBs in rat liver tissue would generally involve the following steps:

-

Homogenization: A known weight of liver tissue is homogenized in a suitable solvent, such as a mixture of hexane and dichloromethane.

-

Extraction: The homogenate is subjected to extraction, often using a Soxhlet apparatus or accelerated solvent extraction (ASE), to isolate the lipophilic compounds, including PBBs.

-

Lipid Removal and Cleanup: The crude extract is treated to remove lipids, typically by gel permeation chromatography (GPC) or acid treatment. Further cleanup is performed using solid-phase extraction (SPE) with materials like Florisil or silica gel to remove interfering compounds.

-

Instrumental Analysis: The cleaned extract is concentrated and analyzed by high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) for sensitive and specific detection and quantification of PBB congener 189.

In Vivo Developmental Toxicity Assessment (Zebrafish Model)

The zebrafish (Danio rerio) is a common model organism for assessing the developmental toxicity of chemical compounds.

A typical experimental protocol involves:

-

Embryo Collection and Exposure: Fertilized zebrafish embryos are collected and placed in multi-well plates. They are then exposed to a range of concentrations of PBB congener 189, typically dissolved in a vehicle like DMSO.[11][12]

-

Observation and Endpoint Assessment: Over a period of several days post-fertilization (dpf), embryos are observed under a microscope for various developmental endpoints, including mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.[11][12]

-

Data Analysis: The incidence and severity of these effects are recorded and statistically analyzed to determine the concentration-response relationship and identify key toxicological thresholds like the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).

Figure 4: Experimental Workflow for Developmental Toxicity Testing of PBB Congener 189 in Zebrafish.

Conclusion

PBB congener 189 is a persistent and bioaccumulative compound with the potential to exert significant toxic effects, primarily through the activation of the Ah receptor and disruption of endocrine signaling pathways. While specific quantitative data for some of its physicochemical properties are still lacking, its structural similarity to other well-studied PBBs and PCBs provides a basis for understanding its likely environmental fate and toxicological profile. Further research is needed to fully elucidate the specific toxicokinetics and detailed mechanisms of action of this particular congener to better assess its risk to human health and the environment. The experimental approaches outlined in this guide provide a framework for conducting such investigations.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Comparative Toxicity and Liver Transcriptomics of Legacy and Emerging Brominated Flame Retardants following 5-Day Exposure in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. db.cngb.org [db.cngb.org]

- 6. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early-life exposure to flame retardants is associated with lower FT4 but higher FT3 during later life [thyroid.org]

- 9. Metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatic tumor-promoting ability of 3,3',4,4',5,5'-hexabromobiphenyl: the interrelationship between toxicity, induction of hepatic microsomal drug metabolizing enzymes, and tumor-promoting ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interlaboratory Study on Zebrafish in Toxicology: Systematic Evaluation of the Application of Zebrafish in Toxicology’s (SEAZIT’s) Evaluation of Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,3,3',4,4',5,5'-Heptabromobiphenyl

Introduction

2,3,3',4,4',5,5'-Heptabromobiphenyl, also known as PBB-189, is a specific congener of polybrominated biphenyls (PBBs). PBBs are a class of synthetic chemical compounds that were historically used as flame retardants. Due to their chemical stability, they are persistent in the environment and can bioaccumulate in living organisms, posing potential health risks. Accurate and sensitive analytical methods are crucial for monitoring the presence of PBB-189 in various environmental and biological matrices to assess exposure and ensure regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PBBs due to its high separation efficiency and sensitivity.[1]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a highly effective instrumental technique for the analysis of semi-volatile organic compounds like PBB-189.[1] The GC component separates the chemical mixture into individual components, which are then identified and quantified by the MS component at a molecular level.[1] For complex samples, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and reduce matrix interference.[2]

Experimental Protocols

1. Sample Preparation

The sample preparation process is critical for extracting PBB-189 from the sample matrix and removing interfering substances. The specific protocol will vary depending on the sample type.

a) Solid Samples (e.g., Soil, Sediment, Tissue)

-

Extraction:

-

Weigh approximately 2-10 grams of the homogenized solid sample into a cellulose extraction thimble.

-

Add an appropriate internal standard.

-

Perform extraction using a Soxhlet apparatus with a suitable solvent like methylene chloride or a hexane/acetone mixture for 16-24 hours.

-

Alternatively, Pressurized Liquid Extraction (PLE) can be used with the same solvents at elevated temperatures and pressures for a shorter extraction time.

-

-

Cleanup:

-

Concentrate the extract using a rotary evaporator.

-

For samples with high lipid content (e.g., fatty tissues), perform gel permeation chromatography (GPC) for lipid removal.[3]

-

Further cleanup can be achieved using a multi-layer silica gel column or a Florisil column to remove polar interferences.

-

Elute the PBB fraction with a non-polar solvent such as hexane.

-

Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

b) Liquid Samples (e.g., Water, Serum, Plasma)

-

Extraction (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18 or a polymer-based sorbent) with the appropriate solvents, typically methanol followed by water.[4]

-

Load the water sample (or pre-treated serum/plasma) onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove polar impurities.[4]

-

Dry the cartridge thoroughly under vacuum or with nitrogen.

-

Elute the PBBs with a non-polar solvent like methylene chloride or hexane.[4]

-

-

Pre-treatment for Biological Fluids:

-

For serum or plasma, protein precipitation may be necessary before SPE. This can be done by adding a solvent like acetonitrile or an acid such as phosphoric acid, followed by vortexing and centrifugation.[5]

-

For whole blood, a hemolysis step might be required to release analytes from red blood cells.[5]

-

-

Concentration:

-

Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

2. GC-MS/MS Analysis

The following protocol is a general guideline and may require optimization for specific instruments and matrices.

-

Instrumentation: A gas chromatograph equipped with a triple quadrupole mass spectrometer (GC-MS/MS).

-

GC Column: Zebron™ ZB-Dioxin (40 m x 0.18 mm x 0.14 µm) or equivalent.[6]

-

Injection: 1 µL, splitless injection at 290 °C.[6]

-

Carrier Gas: Helium at a constant flow rate of 0.8-1.2 mL/min.[6]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 300 °C.[6]

-

Transfer Line Temperature: 300 °C.[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Precursor and product ions for PBB-189 need to be determined by infusing a standard solution. For a heptabromobiphenyl, the molecular ion cluster would be monitored as the precursor, and characteristic fragment ions as products.

-

-

Solvent Delay: 3-5 minutes to prevent solvent front from entering the MS.[6]

-

Data Presentation

Table 1: Quantitative Performance Data for PBB Analysis

| Parameter | Typical Value | Notes |

| Linear Range | 0.1 - 1000 µg/L | May vary depending on the specific congener and instrument sensitivity.[7] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | Dependent on matrix and instrument. |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | Typically 3-5 times the LOD. |

| Recovery | 70 - 120% | Should be assessed by spiking blank matrix with known standard concentrations. |

| Precision (RSD) | < 15% | Relative Standard Deviation for replicate measurements. |